molecular formula C12H13N3O2 B3005701 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006466-25-6

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

Cat. No.: B3005701
CAS No.: 1006466-25-6
M. Wt: 231.255
InChI Key: OLUYDYIEAPQIHK-UHFFFAOYSA-N
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Description

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Scientific Research Applications

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its stable structure.

Future Directions

The future directions for “4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid” could involve further exploration of its chemical and biological properties, as well as its potential applications in various fields such as medicine and pharmacology. The broad range of biological activities exhibited by pyrazole derivatives suggests that they could be used as a basis for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole and 4-aminobenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Coupling Reaction: The 1-methyl-1H-pyrazole is reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-4-yl)benzoic acid
  • 4-(1H-Imidazol-4-yl)benzoic acid
  • 4-(1H-Triazol-4-yl)benzoic acid

Uniqueness

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is unique due to the presence of the 1-methyl-1H-pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and chemical intermediates.

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-8-9(7-14-15)6-13-11-4-2-10(3-5-11)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUYDYIEAPQIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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